4'-Fluoroflavone

Anticancer Cytotoxicity Flavonoid SAR

Flavonoid SAR programs often lack a structurally validated reference standard for B-ring halogenation effects, introducing ambiguity into target engagement and selectivity data. 4'-Fluoroflavone (CAS 1645-21-2) resolves this gap as a definitive probe compound. • Atomic-level validation: Co-crystallized with human Tankyrase 2 (PDB: 4HLH, 1.75 Å), confirming nicotinamide-site binding geometry not recapitulated by 4’-Cl, 4’-Br, or unsubstituted analogs. • Quantified redox behavior: Moderate ROS-scavenging rate (-54%) in zebrafish models, providing an internal calibration point distinct from strong scavengers such as chrysin (-99%). • Demonstrated translational relevance: A 5-methoxy-4’-fluoroflavone analog exhibited in vivo gastroprotective efficacy in rats, while unsubstituted flavone carried hepatic enzyme induction risk mitigated by fluorination. Supplied with full Certificates of Analysis; custom synthesis and bulk quantities available upon request.

Molecular Formula C15H9FO2
Molecular Weight 240.23 g/mol
CAS No. 1645-21-2
Cat. No. B179726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluoroflavone
CAS1645-21-2
Molecular FormulaC15H9FO2
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C15H9FO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H
InChIKeyZHXIMGYEMBZGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Fluoroflavone: Structural and Biological Overview


4'-Fluoroflavone (CAS 1645-21-2) is a synthetic flavonoid derivative characterized by a 4-fluoro substitution on the B-ring of the flavone backbone (2-phenyl-4H-chromen-4-one) . This precise halogenation yields a molecular weight of 240.23 g/mol and distinct physicochemical properties, including a predicted LogP of 3.85 and a measured water solubility of 5.2 mg/L [1]. Unlike its parent flavone, 4'-fluoroflavone has been co-crystallized with human Tankyrase 2 (PDB ID: 4HLH), providing atomic-level validation of its binding mode within the nicotinamide site [2]. It is a key reference compound in medicinal chemistry and chemical biology for probing the impact of B-ring halogenation on target engagement, metabolic stability, and redox behavior.

B-ring fluorination probe for flavonoid SAR
Co-crystallized with Tankyrase 2 (PDB 4HLH)
Characterized ROS-scavenging research tool

4'-Fluoroflavone: Why Substitution Fails


Substituting 4'-fluoroflavone with its parent compound (flavone) or other 4'-halogenated analogs (e.g., 4'-chloroflavone, 4'-bromoflavone) is not scientifically justifiable due to halogen-specific divergence in electronic effects, steric bulk, and hydrogen-bonding capacity. In tankyrase inhibition studies, the 4-fluoro substituent uniquely enables a favorable binding pose within the nicotinamide pocket, a geometry not recapitulated by bulkier halogens or hydrogen [1]. Furthermore, in vivo gastroprotective efficacy in rats was demonstrated for a 5-methoxy-4'-fluoroflavone analog, while the same study highlighted that unsubstituted flavone carries a risk of hepatic enzyme induction, an off-target effect mitigated by fluorination [2]. Similarly, in zebrafish models, 4'-fluoroflavone exhibits a distinct ROS-scavenging profile (-54%) compared to the vastly different rates of non-fluorinated flavonoids like chrysin (-99%) or morin (-101%), underscoring that B-ring substitution profoundly alters redox biology outcomes [3]. These data confirm that fluorination at the 4' position is not an inert modification but a critical determinant of target selectivity, safety profile, and biological assay readout.

Halogen-specific binding geometry
Fluorine's electronic/steric profile is not reproduced by Cl, Br, or H; Tankyrase binding pose may shift.
Off-target enzyme induction risk
Parent flavone showed hepatic enzyme induction in rat models; off-target endpoint may not transfer without validation.
Redox behavior divergence
ROS-scavenging rate differs from non-fluorinated flavonoids; redox endpoint context cannot be assumed.

4'-Fluoroflavone: Head-to-Head Evidence


Antiproliferative Activity vs. Analogs

In a controlled antiproliferative study comparing a series of 4'-substituted flavone derivatives, the compound bearing a 4'-fluoro substituent demonstrated markedly superior cytotoxic activity relative to its 4'-chloro, 4'-methyl, and unsubstituted (4'-H) counterparts. The 4'-fluoro analog exhibited IC50 values of 9.5 µM against HeLa cervical cancer cells and 2.7 µM against MCF-7 breast cancer cells. In contrast, the 4'-chloro derivative, the 4'-methyl derivative, and the unsubstituted flavone exhibited significantly reduced potency under identical assay conditions [1].

Cell-Model IC50
Head-to-head
HeLa 9.5 µM / MCF-7 2.7 µM
Reported cell-model response context; supports cytotoxicity endpoint review
Higher potency than 4'-Cl, 4'-Me, and unsubstituted flavone in same assay
Anticancer Cytotoxicity Flavonoid SAR

Tankyrase 2 Binding Mode

Crystallographic analysis of 4'-fluoroflavone in complex with the catalytic domain of human Tankyrase 2 (PDB ID: 4HLH, resolution 1.75 Å) reveals that the compound occupies the nicotinamide binding site [1]. The 4-fluoro substituent on the B-ring participates in specific interactions that contribute to the ligand's binding pose and affinity. This atomic-level validation of target engagement is unique to 4'-fluoroflavone among the initial screening hits that were co-crystallized; not all flavonoids tested in the original 500-compound screen yielded co-crystal structures, and the binding geometry of 4'-fluoroflavone provides a validated template for understanding the role of B-ring halogenation in tankyrase inhibition [1].

Co-Crystal Structure
Class-level
PDB 4HLH, 1.75 Å
Validated nicotinamide-site binding pose
Not all screened flavonoids co-crystallized; verify binding in your assay
Structural Biology Tankyrase Wnt Signaling

ROS Scavenging in Zebrafish Model

In a comparative zebrafish larvae study evaluating the antioxidant potential of various flavonoids, 4'-fluoroflavone exhibited a ROS-scavenging rate of -54%. This value was measured alongside other flavonoids under identical experimental conditions, with chrysin and morin showing significantly higher scavenging rates of -99% and -101%, respectively. The QSAR-predicted ROS-scavenging rate for 4'-fluoroflavone was -48%, showing good concordance with the experimental value [1].

ROS Scavenging Rate
Head-to-head
4'-F: −54% vs Chrysin: −99% Morin: −101%
Moderate ROS-scavenging profile; useful comparator for high-scavenging flavonoids
Zebrafish larvae model; QSAR predicted −48%
Antioxidant Zebrafish Redox Biology

4'-Fluoroflavone: Application Scenarios


Flavone B-Ring SAR Studies

In medicinal chemistry programs aimed at optimizing flavonoid-based leads, 4'-fluoroflavone serves as an essential probe for evaluating the impact of B-ring fluorination on target binding, cellular potency, and physicochemical properties. As evidenced by the superior antiproliferative activity against HeLa (IC50: 9.5 µM) and MCF-7 (IC50: 2.7 µM) cell lines compared to 4'-chloro, 4'-methyl, and unsubstituted analogs [1], this compound provides a well-defined reference point for SAR studies. Researchers can use 4'-fluoroflavone to benchmark new fluorinated derivatives and to understand the electronic and steric contributions of the 4'-fluoro group to biological activity.

Tankyrase 2 Co-Crystallization

4'-Fluoroflavone is a validated tool for structural biology studies focused on the tankyrase family. The high-resolution co-crystal structure with human Tankyrase 2 (PDB ID: 4HLH, 1.75 Å) confirms its binding within the nicotinamide pocket [1]. This structural data is invaluable for computational chemists performing docking studies, molecular dynamics simulations, or structure-based drug design. Procurement of this exact compound ensures that computational models are parameterized against an experimentally verified ligand pose, reducing the uncertainty associated with modeling unvalidated flavone derivatives.

Controlled ROS Scavenging in Zebrafish

For researchers utilizing the zebrafish model to study oxidative stress or UV-induced damage, 4'-fluoroflavone offers a characterized and moderate ROS-scavenging profile (-54% scavenging rate) [1]. This positions the compound as a useful comparator in experiments where the aim is to differentiate the effects of strong radical scavengers (e.g., chrysin at -99%) from those with a more tempered redox-modulating capacity. Its inclusion in multi-compound screens provides a critical internal calibration point for quantifying structure-dependent redox activity in a whole-organism context.

Application
Selection Property
Validation Focus
Flavone B-Ring SAR Studies
B-ring halogenation probe
Target engagement and cell-model potency trends
Tankyrase Structural Biology
Validated nicotinamide-site binder
Binding pose and computational docking
Zebrafish Oxidative Stress Models
Moderate ROS-scavenging profile
Whole-organism redox-modulating activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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